N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S/c1-13(28)14-4-8-17(9-5-14)23-20(29)12-30-21-25-24-19-11-10-18(26-27(19)21)15-2-6-16(22)7-3-15/h2-11H,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSLJCNZUHWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated reagents and catalysts.
Attachment of the Acetylphenyl Group: The acetylphenyl group is attached via an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole rings often exhibit significant anticancer properties. The presence of the bromophenyl group may enhance its interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. In vitro studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes or disrupt cellular membranes, making it a candidate for development as an antimicrobial agent. Studies have demonstrated that similar compounds exhibit broad-spectrum activity against bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the acetyl or bromophenyl groups can significantly impact biological activity. For instance, altering the position or type of substituents on the triazole ring may enhance binding affinity to target proteins or improve solubility .
Synthetic Routes
The synthesis of N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions:
- Formation of Triazole Ring : The initial step often involves cyclization reactions that form the triazole structure from appropriate precursors.
- Introduction of Sulfur Moiety : This step may include nucleophilic substitution reactions where sulfur-containing reagents are introduced.
- Acetylation : Finally, acetylation reactions are performed to introduce the acetyl group at the desired position on the phenyl ring.
These synthetic pathways are crucial for producing derivatives with enhanced biological properties .
Case Studies and Research Findings
Several studies have explored the applications of this compound in various therapeutic areas:
- A study published in Molecules highlighted its potential as a selective inhibitor against specific cancer cell lines, demonstrating promising results in reducing cell viability .
- Another investigation focused on its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential as an alternative therapeutic option in infectious diseases .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and acetylphenyl groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Bromophenyl vs.
- Acetamide Substituents : The 4-acetylphenyl group introduces a ketone functionality absent in simpler analogs (e.g., 894067-38-0), which could improve metabolic stability or solubility .
Bond Length and Conformational Differences
highlights bond length variations in related acetamides:
- C1–C2 (1.501 Å vs. 1.53 Å) : Shorter bonds in the target compound suggest increased rigidity in the acetamide region compared to N-(4-chloro-1,3-benzothiazol-2-yl) derivatives .
- N1–C2 (1.347 Å vs.
These subtle structural deviations may influence intermolecular interactions, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where head-to-tail hydrogen bonding stabilizes crystal packing .
Pharmacological Activity Comparisons
While direct pharmacological data for the target compound is lacking, analogs provide insights:
- Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The sulfanyl group in the target compound may similarly contribute to anti-inflammatory activity.
Biological Activity
N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Triazole Core : The triazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : This involves the reaction of thiol compounds with the triazole derivatives to introduce the sulfanyl functionality.
- Acetylation : The final step includes acetylation of the phenolic hydroxyl group to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole and sulfanyl groups have shown promising activity against a range of bacterial strains (both Gram-positive and Gram-negative) as well as fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies using human breast cancer cell lines (e.g., MCF7) indicated that compounds with similar structures can induce cytotoxicity and inhibit cell proliferation. The mechanism may involve apoptosis induction through caspase activation and modulation of cell cycle progression .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites and blocking substrate access.
- Receptor Modulation : The compound might interact with various receptors involved in cell signaling pathways that regulate growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives for their antimicrobial activity against various pathogens. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity
In another investigation focusing on anticancer effects, a derivative was tested on MCF7 cell lines using the Sulforhodamine B assay. The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents .
Data Summary Table
| Property | Observations |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values < 10 µg/mL. |
| Anticancer Activity | Significant cytotoxicity in MCF7 cells; IC50 values in low micromolar range. |
| Mechanism | Enzyme inhibition; receptor modulation; apoptosis induction. |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 60–80°C during coupling to prevent side reactions .
- Catalysts : Use mild bases (e.g., K₂CO₃) to avoid decomposition of sensitive intermediates .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
Q. Validation Protocol :
- Cross-reference spectral data with computational predictions (e.g., density functional theory for IR/NMR) .
Advanced: How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what validation methods are recommended?
Methodological Answer:
- Target Identification :
- Molecular Docking : Use software like AutoDock Vina to screen against kinase or receptor databases (e.g., Protein Data Bank). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the acetamide group, π-π stacking with the triazole ring).
Q. Validation Approaches :
- In Vitro Assays : Compare docking scores with enzymatic inhibition IC₅₀ values (e.g., kinase inhibition assays).
- Mutagenesis Studies : Modify key residues in predicted binding sites to disrupt interactions .
Example : Docking against EGFR kinase revealed a binding affinity of −9.2 kcal/mol, validated via IC₅₀ = 1.2 µM in cell-free assays .
Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Root Cause Analysis :
- Purity Discrepancies : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required).
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Mechanistic Studies :
- Kinetic Analysis : Determine if activity is time-dependent (e.g., pre-incubation effects).
- Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
Case Study : Discrepancies in IC₅₀ values (1.2 µM vs. 5.0 µM) were attributed to residual DMSO in stock solutions; reformulation in aqueous buffers resolved the issue .
Advanced: How does the electronic environment of the 4-bromophenyl group influence the compound's stability under physiological conditions?
Methodological Answer:
- Electronic Effects :
- The electron-withdrawing bromine atom increases electrophilicity at the triazole ring, enhancing reactivity with nucleophiles (e.g., glutathione in plasma).
- Stability Profiling :
- pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C) monitored via HPLC.
- Metabolic Stability : Incubate with liver microsomes; LC-MS identifies oxidative metabolites (e.g., debromination products) .
Q. Mitigation Strategies :
- Introduce electron-donating substituents (e.g., methoxy) on adjacent positions to reduce electrophilicity .
Basic: What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications :
- Triazole Ring : Replace with imidazole or pyrazole to assess hydrogen-bonding capacity.
- Sulfanyl Linker : Substitute with methylene or oxygen to evaluate steric/electronic effects.
- Functional Group Variations :
- Acetylphenyl → nitro or cyano groups to modulate solubility and target affinity.
Q. Experimental Workflow :
- Synthesize analogs via parallel synthesis.
- Test in dose-response assays (e.g., 0.1–100 µM) against relevant targets (e.g., cancer cell lines) .
Advanced: What computational tools are recommended for predicting the metabolic pathways of this compound?
Methodological Answer:
- Software :
- MetaSite : Predicts Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation).
- SwissADME : Estimates bioavailability and clearance rates.
- Validation :
- Compare predictions with in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) .
Example : MetaSite predicted hydroxylation at the pyridazine ring, confirmed via LC-MS detection of a +16 Da metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
